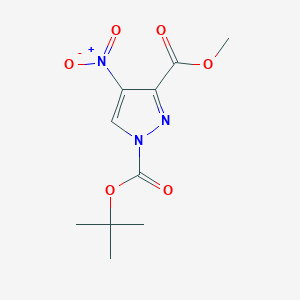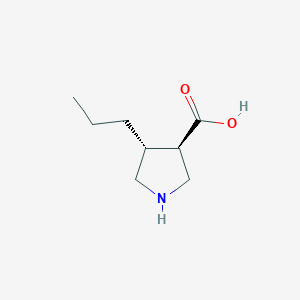
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a propyl group at the 4th position and a carboxylic acid group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-protected amino acids with suitable leaving groups under basic conditions. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. This can involve the use of chiral auxiliaries or catalysts to achieve high yields and purity. The process may also include steps for purification, such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the propyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrolidine ring can participate in substitution reactions, where the propyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-propylpyrrolidine-3-carboxylic acid derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator, depending on the target and the context of its use.
相似化合物的比较
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2nd position.
4-Methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
属性
CAS 编号 |
261896-37-1 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(3R,4R)-4-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI 键 |
LFAIKXJBEQFLIL-BQBZGAKWSA-N |
手性 SMILES |
CCC[C@H]1CNC[C@@H]1C(=O)O |
规范 SMILES |
CCCC1CNCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


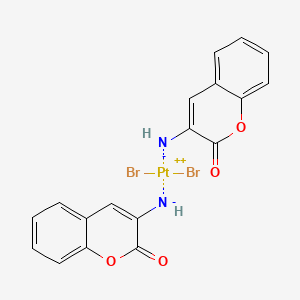
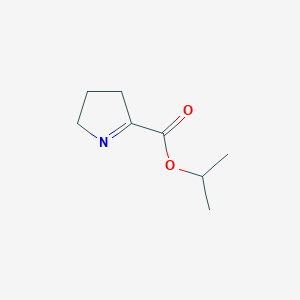


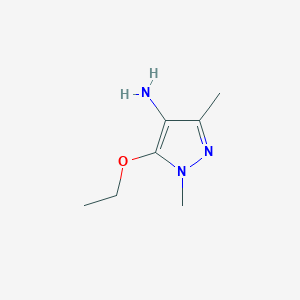
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
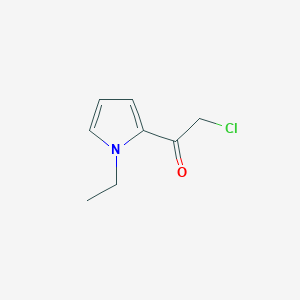
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
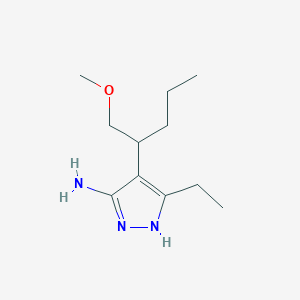
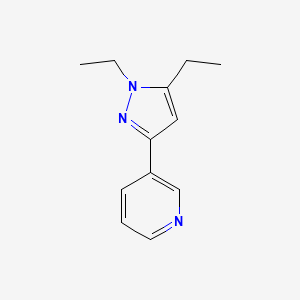
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
